molecular formula C9H5BrClFN2 B12954043 6-Bromo-4-chloro-7-fluoroquinolin-3-amine

6-Bromo-4-chloro-7-fluoroquinolin-3-amine

Cat. No.: B12954043
M. Wt: 275.50 g/mol
InChI Key: FOJDCCIMRFTROA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-fluoroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-fluoroquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

6-Bromo-4-chloro-7-fluoroquinolin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-4-chloro-7-fluoroquinolin-3-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

6-bromo-4-chloro-7-fluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrClFN2/c10-5-1-4-8(2-6(5)12)14-3-7(13)9(4)11/h1-3H,13H2

InChI Key

FOJDCCIMRFTROA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)N

Origin of Product

United States

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